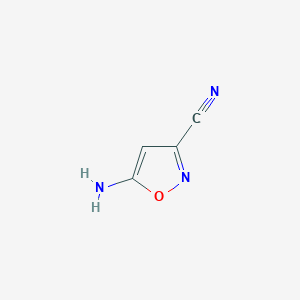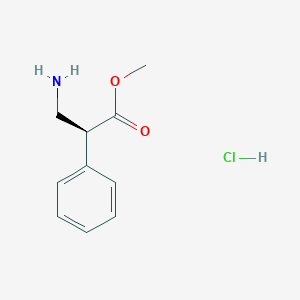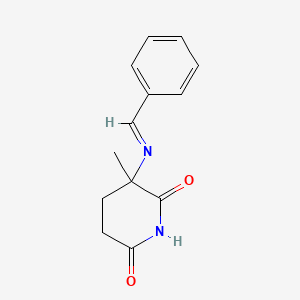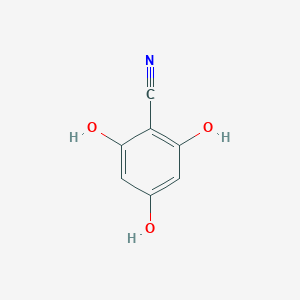
5-Aminoisoxazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoisoxazole-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural features and diverse biological activities, making it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoxazole-3-carbonitrile typically involves the reaction of isoxazole derivatives with various reagents. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . Another approach involves the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones, leading to the formation of intermediate compounds that undergo cyclization .
Industrial Production Methods: Industrial production methods for this compound often utilize non-classical activation methods such as microwave irradiation and ultrasonication to enhance reaction efficiency and yield . These methods are preferred due to their ability to produce high-purity compounds with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aminoisoxazole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as a mononucleophilic reagent in reactions with electrophilic agents, leading to the formation of complex heterocyclic systems .
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, hydroxylamine, and α,β-unsaturated ketones . Reaction conditions often involve the use of solvents such as chloroform, dimethyl sulfoxide, and dimethylformamide, which influence the tautomeric forms of the compound .
Major Products: The major products formed from these reactions include various substituted isoxazoles and pyridines, which exhibit significant biological activities .
Applications De Recherche Scientifique
5-Aminoisoxazole-3-carbonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Aminoisoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as cyclooxygenase-2 (COX-2) inhibitors, which are involved in the inflammatory response . The compound’s ability to act as a masked enaminone allows it to participate in various chemical reactions, leading to the formation of biologically active compounds .
Comparaison Avec Des Composés Similaires
- 5-Amino-3-methylisoxazole
- Isoxazolo[5,4-b]pyridine derivatives
Uniqueness: 5-Aminoisoxazole-3-carbonitrile is unique due to its ability to exist in different tautomeric forms depending on the solvent used . This property enhances its reactivity and versatility in chemical synthesis, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C4H3N3O |
|---|---|
Poids moléculaire |
109.09 g/mol |
Nom IUPAC |
5-amino-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C4H3N3O/c5-2-3-1-4(6)8-7-3/h1H,6H2 |
Clé InChI |
AIWTYUUXKJXAQL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)





![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)




![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)

